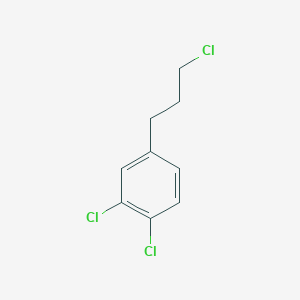

1,2-Dichloro-4-(3-chloropropyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl3 |

|---|---|

Molecular Weight |

223.5 g/mol |

IUPAC Name |

1,2-dichloro-4-(3-chloropropyl)benzene |

InChI |

InChI=1S/C9H9Cl3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |

InChI Key |

QHZVCUUBIAASQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCCl)Cl)Cl |

Origin of Product |

United States |

Contextual Significance Within Organohalogen Chemistry

Organohalogen compounds are a cornerstone of organic chemistry, encompassing a wide array of substances with diverse properties and applications, from solvents and refrigerants to pharmaceuticals and plastics. ksu.edu.sawikipedia.org Thousands of organohalogens are known to occur naturally, produced by organisms like fungi, bacteria, and marine life. britannica.com

1,2-Dichloro-4-(3-chloropropyl)benzene possesses a hybrid structure that makes it particularly interesting from a chemical standpoint. It is classified as both an aryl halide and an alkyl halide. ksu.edu.sa

Aryl Halide: The two chlorine atoms are directly bonded to the sp²-hybridized carbon atoms of the aromatic benzene (B151609) ring. This configuration generally makes these chlorine atoms less reactive towards simple nucleophilic substitution reactions due to the strength of the carbon-halogen bond. ksu.edu.sa

Alkyl Halide: The single chlorine atom is attached to an sp³-hybridized carbon atom at the end of the propyl side chain. This C-Cl bond is more polarized and susceptible to nucleophilic substitution and elimination reactions, making it a reactive site for synthetic modifications. libretexts.org

This dual functionality allows chemists to perform selective reactions at different parts of the molecule. The chlorine on the aliphatic chain can be readily displaced by a variety of nucleophiles to introduce new functional groups, while the chlorinated benzene ring can undergo reactions such as electrophilic aromatic substitution. evitachem.com The presence of multiple halogen atoms also increases the compound's molecular weight and boiling point compared to its non-halogenated analogs. ksu.edu.saevitachem.com

Interactive Table: Physicochemical Properties of a Related Isomer

| Property | Value |

| Molecular Formula | C₉H₁₀Cl₂ |

| Molecular Weight | 189.08 g/mol |

| IUPAC Name | 1-chloro-4-(3-chloropropyl)benzene |

| CAS Number | 64473-34-3 |

| Data sourced from PubChem CID 2735720. nih.gov |

Historical Evolution of Research on Chlorinated Benzene Derivatives with Aliphatic Chains

Research into benzene (B151609) derivatives with aliphatic (alkyl) side chains has a rich history tied to industrial chemistry. Alkylbenzenes became commercially significant in the mid-20th century as precursors to synthetic detergents. wikipedia.org Initially, these were branched-chain alkylbenzenes, which were later found to be poorly biodegradable, leading to environmental concerns. This discovery prompted a major shift in the 1960s towards the production and research of linear alkylbenzenes (LABs), which are more environmentally friendly. wikipedia.org

Concurrently, chlorinated benzenes like dichlorobenzenes and trichlorobenzenes were being widely produced and investigated for various applications. ca.gov Their uses included:

Solvents: For degreasing and in the formulation of lacquers and resins. ca.gov

Chemical Intermediates: As starting materials for the synthesis of pesticides, herbicides, and dyes. ca.gov

Fumigants: For soil treatment and insect control. ca.gov

The convergence of these two fields—alkylbenzene chemistry and chlorobenzene (B131634) chemistry—led to the synthesis and study of molecules like 1,2-Dichloro-4-(3-chloropropyl)benzene. These compounds combined the hydrocarbon scaffold of alkylbenzenes with the modified reactivity and properties imparted by chlorine substituents on the aromatic ring. The primary driver for this research was the need for specialized chemical intermediates that could serve as versatile platforms for creating a wide range of new, high-value chemicals.

Overview of Academic Research Trajectories Focusing on 1,2 Dichloro 4 3 Chloropropyl Benzene

Established Synthetic Pathways

The traditional synthesis of this compound relies on a series of well-documented organic reactions. These pathways typically involve the construction of the carbon skeleton through electrophilic aromatic substitution, followed by functional group manipulations to achieve the final structure.

Friedel-Crafts Alkylation Approaches to the Benzene Ring

The Friedel-Crafts reaction is a cornerstone of C-C bond formation on aromatic rings. mt.com For the synthesis of this compound, an acylation-reduction sequence is generally preferred over direct alkylation.

Direct Friedel-Crafts alkylation of 1,2-dichlorobenzene (B45396) with a 3-chloropropyl halide is often avoided due to a significant limitation: the propensity for carbocation rearrangement. libretexts.orgcerritos.edu The primary carbocation that would form from the alkyl halide can rearrange via a hydride shift to a more stable secondary carbocation, leading to the formation of isomeric products rather than the desired linear propyl chain.

A more reliable method is Friedel-Crafts acylation . This two-step approach involves:

Acylation: 1,2-Dichlorobenzene is reacted with an acylating agent, such as 3-chloropropanoyl chloride, in the presence of a strong Lewis acid catalyst. Aluminum chloride (AlCl₃) is a conventional catalyst for this transformation, facilitating the formation of an acylium ion electrophile. libretexts.org This electrophile then attacks the electron-rich dichlorobenzene ring, primarily at the 4-position due to the ortho, para-directing nature of the chlorine substituents, to yield 3-chloro-1-(3,4-dichlorophenyl)propan-1-one.

Reduction: The ketone functional group in the resulting intermediate is subsequently reduced to a methylene (CH₂) group. Classic reduction methods like the Wolff-Kishner or Clemmensen reduction are effective for this conversion, yielding the final product, this compound. This acylation-reduction strategy ensures the straight-chain structure of the propyl group is maintained. libretexts.org

Halogenation Reactions for Introducing Chlorine Atoms

Halogenation is a critical step, whether for creating the dichlorinated benzene ring or for functionalizing the side chain. The synthesis can be designed to introduce the chlorine atoms at different stages.

One common strategy involves starting with a precursor that already contains the desired side chain, which is then halogenated. For instance, if 3-phenylpropan-1-ol were used as an early-stage intermediate, the aromatic ring would need to be chlorinated. However, controlling the regioselectivity to obtain the 1,2-dichloro pattern can be challenging and may lead to a mixture of isomers. researchgate.net

A more controlled approach involves converting a hydroxyl group on the side chain into a chlorine atom. This is relevant in pathways where an intermediate like 3-(3,4-dichlorophenyl)propan-1-ol is formed. This alcohol can be synthesized by the Friedel-Crafts acylation of 1,2-dichlorobenzene with propanoyl chloride to give 1-(3,4-dichlorophenyl)propan-1-one, matrix-fine-chemicals.com followed by reduction of the ketone to an alcohol using a reducing agent like sodium borohydride.

The terminal hydroxyl group of 3-(3,4-dichlorophenyl)propan-1-ol can then be converted to a chloride using standard halogenating agents:

Thionyl Chloride (SOCl₂): This reagent is widely used for converting primary alcohols to alkyl chlorides. The reaction proceeds with good yield and produces gaseous byproducts (SO₂ and HCl), which simplifies purification.

Phosphorus Pentachloride (PCl₅): Another effective reagent for this transformation, PCl₅ reacts with alcohols to produce the corresponding alkyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride.

This method ensures the chlorine atom is placed specifically at the terminus of the three-carbon chain.

Multi-Step Synthesis Strategies for Constructing the Chloropropyl Side Chain

Multi-step synthesis provides a logical and controlled approach to building complex molecules from simpler starting materials. vapourtec.comlibretexts.org A robust and high-yielding strategy for this compound involves the sequential construction of the side chain on the pre-existing dichlorobenzene core.

A highly effective multi-step route is as follows:

Starting Material: The synthesis begins with 1,2-dichlorobenzene.

Friedel-Crafts Acylation: The aromatic ring undergoes Friedel-Crafts acylation with 3-chloropropanoyl chloride using a Lewis acid catalyst like AlCl₃. This step directly installs the required carbon skeleton and the terminal chlorine atom in a single operation, forming the intermediate 3-chloro-1-(3,4-dichlorophenyl)propan-1-one. The directing effects of the two chlorine atoms on the ring guide the acylation to the desired para position.

Ketone Reduction: The carbonyl group of the intermediate is reduced to a methylene group. The Wolff-Kishner reduction , which uses hydrazine (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures, is particularly suitable as it is performed under basic conditions, avoiding potential side reactions that might occur under the acidic conditions of a Clemmensen reduction.

This sequence is efficient because it avoids carbocation rearrangements and introduces the necessary functionalities in a controlled order, leading to a high yield of the target compound. libretexts.orgyoutube.com

Development and Optimization of Novel Synthetic Routes

While established pathways are reliable, ongoing research focuses on developing more efficient, cost-effective, and environmentally benign synthetic routes. This involves the exploration of new catalysts and the fine-tuning of reaction conditions.

Catalyst Development and Mechanistic Studies in the Synthesis of this compound

The choice of catalyst, particularly for the key Friedel-Crafts acylation step, is a major area of development. While aluminum chloride is effective, it has drawbacks, including its high moisture sensitivity, the large stoichiometric amounts required, and the generation of corrosive waste streams during workup.

Catalyst Development:

Alternative Lewis Acids: Other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and antimony pentachloride (SbCl₅) have been explored as catalysts. orgoreview.com Their catalytic activity varies, and the optimal choice can depend on the specific substrates and desired reaction conditions.

Solid Acid Catalysts: A significant advancement is the use of solid acid catalysts, such as zeolites and acid-treated clays. These materials offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity, which reduces the formation of unwanted byproducts.

Mechanistic Studies: Mechanistic investigations focus on understanding the precise steps of the reaction to enable rational catalyst design. In the Friedel-Crafts acylation, studies confirm the generation of a resonance-stabilized acylium ion as the key electrophilic species. mt.com Understanding how different catalysts stabilize this intermediate and influence its reactivity with the deactivated dichlorobenzene ring is crucial for improving reaction efficiency.

The table below illustrates a comparative analysis of different catalysts for the acylation of 1,2-dichlorobenzene, based on general catalytic principles.

| Catalyst | Relative Activity | Recyclability | Key Advantages |

| AlCl₃ | High | No | High reactivity, cost-effective |

| FeCl₃ | Moderate | No | Less moisture sensitive than AlCl₃ |

| Zeolite H-BEA | Moderate | Yes | Reusable, environmentally friendly |

| Amberlyst-15 | Low-Moderate | Yes | Easy separation, mild conditions |

Investigation of Solvent Effects and Reaction Condition Optimization for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of synthetic route development, aiming to maximize product yield and purity while minimizing costs and environmental impact. beilstein-journals.org Key parameters include solvent, temperature, and reaction time.

Solvent Effects: The solvent can significantly influence the rate and outcome of a synthesis. researchgate.net In Friedel-Crafts reactions, solvents are chosen based on their ability to dissolve reactants and their inertness under the strong Lewis acidic conditions.

Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are traditionally used.

Polar solvents can sometimes coordinate with the Lewis acid catalyst, reducing its activity. However, in some modern synthetic approaches, ionic liquids are being explored as alternative reaction media that can enhance reaction rates and simplify product isolation. repositorioinstitucional.mx

Reaction Condition Optimization: A systematic approach is used to find the optimal set of conditions. This involves varying one parameter at a time (e.g., temperature, catalyst loading, reactant ratio) while keeping others constant to observe the effect on yield and selectivity.

The following table presents a hypothetical optimization study for the acylation step, demonstrating how adjustments to reaction parameters can impact the formation of the desired product.

| Entry | Catalyst | Temperature (°C) | Time (h) | Solvent | Yield (%) |

| 1 | AlCl₃ (1.2 eq) | 25 | 6 | Dichloromethane | 75 |

| 2 | AlCl₃ (1.2 eq) | 50 | 2 | Dichloromethane | 88 |

| 3 | FeCl₃ (1.2 eq) | 50 | 4 | Dichloromethane | 82 |

| 4 | AlCl₃ (1.2 eq) | 50 | 2 | Nitrobenzene | 91 |

| 5 | Zeolite H-BEA | 120 | 8 | Dichlorobenzene | 65 |

Through such optimization studies, chemists can identify the most efficient conditions for large-scale production, ensuring high yield and purity of this compound. researchgate.net

Application of Green Chemistry Principles in the Synthesis of this compound

The traditional synthesis of this compound often involves multi-step processes that can utilize hazardous reagents and generate significant waste. The application of green chemistry principles aims to mitigate these environmental and safety concerns by focusing on aspects such as atom economy, use of safer solvents and catalysts, and energy efficiency.

A plausible synthetic pathway begins with the Friedel-Crafts acylation of 1,2-dichlorobenzene. Green chemistry principles can be applied to this key step by replacing conventional Lewis acids and volatile organic solvents. tandfonline.comliv.ac.ukbeilstein-journals.org Ionic liquids, for instance, have emerged as promising alternatives, functioning as both solvent and catalyst. tandfonline.comgoogle.com Their negligible vapor pressure, high thermal stability, and potential for recyclability make them environmentally benign options. nih.gov The use of certain ionic liquids can lead to high reaction rates, conversions, and selectivity in acylation reactions. tandfonline.com

Another core principle of green chemistry is the use of less hazardous acylating agents. While acyl chlorides are common, their use generates hydrogen chloride gas. Using carboxylic acid anhydrides can be a greener alternative. google.com Furthermore, research into solid acid catalysts, such as zeolites or sulfated zirconia, offers a pathway to replace homogeneous Lewis acids like AlCl₃. These heterogeneous catalysts can be more easily separated from the reaction mixture, minimizing waste from aqueous workups and allowing for catalyst recycling.

For the subsequent reduction and chlorination steps, green chemistry offers several improvements. Traditional reductions like the Clemmensen (using zinc amalgam and concentrated HCl) or Wolff-Kishner (using hydrazine and a strong base at high temperatures) are effective but use harsh reagents and conditions. wikipedia.orgwikipedia.organnamalaiuniversity.ac.inpharmaguideline.comorganic-chemistry.org Catalytic hydrogenation presents a greener alternative for the reduction of the intermediate aryl ketone, employing a recyclable metal catalyst and hydrogen as a clean reductant. Reductive amination with hydrogen is another green method for converting ketones. researchgate.net

In the final chlorination step to convert the terminal alcohol to a chloride, traditional reagents like thionyl chloride or phosphorus chlorides generate significant acidic waste. Greener alternatives are being explored, such as using AlCl₃ as a chlorination reagent, which can be more convenient and avoid more toxic reagents. scirp.orgresearchgate.net Other modern methods for the chlorination of alcohols include using benzotrichloride with a trioctylphosphane catalyst or thiourea-mediated halogenation, which can offer milder conditions and broader functional group tolerance. organic-chemistry.org The use of hydrochloric acid with an environmentally friendly oxidant like hydrogen peroxide, catalyzed by mixed metal oxides, represents another promising green chlorination strategy. nih.gov

The table below summarizes the comparison between traditional and greener approaches for the synthesis of this compound.

| Synthetic Step | Traditional Method | Green Chemistry Alternative | Green Advantage |

| Friedel-Crafts Acylation | AlCl₃ catalyst in chlorinated solvents (e.g., dichloroethane) | Ionic liquids as solvent and catalyst; Heterogeneous solid acid catalysts (e.g., zeolites) | Recyclability of catalyst/solvent, reduced volatile organic compound (VOC) emissions, minimized hazardous waste. tandfonline.combeilstein-journals.org |

| Ketone Reduction | Clemmensen (Zn(Hg), conc. HCl) or Wolff-Kishner (hydrazine, KOH, high temp) | Catalytic hydrogenation (H₂, metal catalyst) | Avoids toxic heavy metals and corrosive acids/bases; uses a clean reductant. wikipedia.orgwikipedia.org |

| Alcohol Chlorination | Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) | AlCl₃ system; Catalytic systems (e.g., with benzotrichloride); HCl/H₂O₂ with mixed oxide catalyst | Reduced generation of acidic and hazardous byproducts; milder reaction conditions. scirp.orgresearchgate.netnih.gov |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more economically viable.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

The purification and isolation of this compound and its synthetic intermediates are critical for obtaining a product of high purity. Given the nature of the compound and its precursors as chlorinated aromatic hydrocarbons, several advanced techniques can be employed.

Crystallization and Recrystallization: Recrystallization is a fundamental and powerful technique for purifying solid organic compounds. libretexts.orgwikipedia.org The intermediate, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, being a solid, is a prime candidate for this method. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. libretexts.org A key aspect is the careful selection of the solvent or solvent system to ensure high recovery of the pure product. For chlorinated aromatic compounds, solvents like ethanol, methanol, or mixtures containing toluene or hexane can be effective. Slow cooling of a saturated solution allows for the formation of well-defined crystals, excluding impurities into the mother liquor. wikipedia.org

Chromatographic Techniques: Chromatography is indispensable for the separation of complex mixtures and the purification of products that are difficult to crystallize.

Column Chromatography: This is a widely used technique for the purification of both intermediates and the final product. Adsorbents like silica gel or alumina are commonly used. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. A solvent system (eluent) of appropriate polarity is chosen to move the components down the column at different rates. For polychlorinated compounds, non-polar to moderately polar solvent systems, such as hexane-ethyl acetate or hexane-dichloromethane gradients, are typically employed. cdc.gov Pressurized liquid extraction with in-situ cleanup on sorbents like Florisil can also be used for efficient extraction and purification from complex matrices. nih.gov

Gas Chromatography (GC): For the final product, which is likely a liquid or a low-melting solid, gas chromatography is a powerful analytical tool to assess purity and can be used for preparative separation on a smaller scale. oup.com When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification and quantification of the target compound and any impurities. tandfonline.com Capillary columns are essential for separating closely related chlorinated isomers. cdc.gov

The table below outlines the applicability of various purification techniques for the synthetic intermediates and the final product.

| Compound/Intermediate | Likely Physical State | Primary Purification Technique | Secondary/Analytical Technique |

| 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Solid | Recrystallization | Thin Layer Chromatography (TLC) for solvent system selection |

| 4-(3,4-dichlorophenyl)butanoic acid | Solid/Liquid | Column Chromatography / Recrystallization | High-Performance Liquid Chromatography (HPLC) |

| 4-(3,4-dichlorophenyl)butan-1-ol | Liquid/Solid | Column Chromatography / Vacuum Distillation | Gas Chromatography (GC) |

| This compound | Liquid/Solid | Column Chromatography / Vacuum Distillation | Gas Chromatography-Mass Spectrometry (GC-MS) tandfonline.com |

Extraction and Washing: Throughout the synthetic sequence, liquid-liquid extraction is a crucial step for the initial workup of reaction mixtures. cdc.gov This involves separating the product from water-soluble impurities, unreacted reagents, and catalysts. For example, after the Friedel-Crafts acylation, the reaction mixture is typically quenched with acid and water, and the product is extracted into an organic solvent. Subsequent washing with aqueous solutions of acid, base, or brine helps to remove residual contaminants.

By combining these advanced purification and isolation techniques, it is possible to obtain this compound and its intermediates with the high degree of purity required for their intended applications.

Electrophilic Aromatic Substitution Reactions on the Dichlorinated Benzene Ring

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing chlorine atoms. libretexts.orgquora.com Halogens are an exception to the general rule for directing groups as they are deactivating yet ortho, para-directing. organicchemistrytutor.comyoutube.com This is because their strong inductive electron-withdrawing effect deactivates the ring, while their ability to donate a lone pair of electrons through resonance stabilizes the cationic intermediate (sigma complex), particularly when the electrophile attacks the ortho and para positions. libretexts.org

The (3-chloropropyl) group is generally considered to be a weakly deactivating group due to the electron-withdrawing inductive effect of the chlorine atom on the propyl chain. The primary directing influence on the regioselectivity of EAS reactions on this compound will be the two chlorine atoms on the ring. Therefore, incoming electrophiles are expected to preferentially substitute at the positions ortho and para to the chloro substituents.

Considering the positions on the benzene ring of this compound, the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the substituents are as follows:

The chloro group at C1 directs ortho (C6) and para (C4, which is already substituted).

The chloro group at C2 directs ortho (C3) and para (C5).

The (3-chloropropyl) group at C4 directs ortho (C3 and C5).

Based on the combined directing effects, substitution is most likely to occur at positions C3, C5, and C6. Steric hindrance may play a role in favoring substitution at the less hindered positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Directing Effect of Cl at C1 | Directing Effect of Cl at C2 | Directing Effect of (3-chloropropyl) at C4 | Overall Likelihood of Substitution |

| C3 | - | Ortho | Ortho | High |

| C5 | - | Para | Ortho | High |

| C6 | Ortho | - | Meta | Moderate |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. scienceforecastoa.com For this compound, these reactions would require harsh conditions due to the deactivated nature of the ring.

Nucleophilic Substitution Reactions Involving the Chloropropyl Side Chain

The chloropropyl side chain of this compound is a primary alkyl halide, which is susceptible to nucleophilic substitution reactions. uci.edu These reactions can proceed through either an SN1 or SN2 mechanism, with the SN2 pathway being more likely for a primary alkyl halide. viu.cachemistry.coach

In an SN2 reaction, a strong nucleophile attacks the carbon atom bearing the chlorine, leading to a concerted bond-forming and bond-breaking process. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org Strong nucleophiles such as hydroxide, alkoxides, and cyanide would favor the SN2 mechanism. chemistry.coach

The SN1 mechanism involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. viu.ca This pathway is generally favored for tertiary alkyl halides and in the presence of weak nucleophiles and polar protic solvents. chemistry.coach For the primary carbocation that would be formed from the chloropropyl side chain, rearrangement to a more stable secondary carbocation is a possibility, although SN2 is the more probable pathway.

The choice of solvent is also crucial. Polar aprotic solvents, such as acetone (B3395972) or DMSO, tend to favor SN2 reactions by solvating the cation of the nucleophilic salt but not the anionic nucleophile, thus increasing its nucleophilicity. libretexts.org

Table 2: Factors Influencing the Mechanism of Nucleophilic Substitution on the Chloropropyl Side Chain

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Primary alkyl halide, favors SN2 |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻, CN⁻) | Depends on the reagent used |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) | Depends on the reaction conditions |

| Leaving Group | Good leaving group | Good leaving group | Chloride is a reasonably good leaving group |

Oxidation and Reduction Chemistry of this compound

Oxidation: The alkyl side chain of this compound can be oxidized under strong oxidizing conditions. numberanalytics.com The presence of a benzylic hydrogen makes the side chain susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions can oxidize the alkyl chain to a carboxylic acid, resulting in the formation of 3-(3,4-dichlorophenyl)propanoic acid. libretexts.orgyoutube.com The reaction proceeds via a free-radical mechanism at the benzylic position. libretexts.org

Reduction: The aromatic ring of this compound can be reduced to a dichlorocyclohexylpropane derivative under catalytic hydrogenation at high pressure and temperature, using catalysts such as platinum, palladium, or nickel. libretexts.org The chloro substituents on the ring can also be removed through hydrogenolysis under specific catalytic conditions. The chlorine on the propyl side chain can be reduced to a hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Radical Reactions and Photochemical Transformations

Radical Reactions: The chloropropyl side chain of this compound can undergo free-radical halogenation, particularly at the benzylic position (the carbon atom attached to the benzene ring), which is activated towards radical formation due to resonance stabilization of the resulting benzylic radical. ucalgary.cayoutube.com Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or UV light) would selectively introduce a bromine atom at the benzylic position. ucalgary.ca Free-radical halogenation is a chain reaction involving initiation, propagation, and termination steps. libretexts.orgyoutube.com

Photochemical Transformations: Chlorinated aromatic hydrocarbons are known to undergo photochemical degradation upon exposure to UV radiation. nih.gov The reaction pathways can include dechlorination, oxidation, and polymerization. The presence of chlorine atoms on the benzene ring can influence the rate and products of photochemical reactions. nih.gov Photochlorination of the aromatic ring or the side chain is also a possibility under UV light in the presence of chlorine. wikipedia.org

Rearrangement Reactions and Their Mechanistic Pathways

Rearrangement reactions involving this compound are not common under typical conditions. However, under certain circumstances, rearrangements could occur. For instance, in a potential SN1 reaction of the chloropropyl side chain, the initially formed primary carbocation could undergo a 1,2-hydride shift to form a more stable secondary carbocation before being attacked by a nucleophile. mvpsvktcollege.ac.ingoogleapis.com

Rearrangements involving the aromatic ring are less likely but could be induced under specific, often harsh, conditions, such as high temperatures or in the presence of strong acids or bases.

Studies of Reaction Kinetics and Thermodynamic Parameters

For electrophilic aromatic substitution , the deactivating nature of the two chlorine atoms would result in a significantly higher activation energy and a slower reaction rate compared to benzene. libretexts.org Kinetic studies on the nitration of similar compounds like p-dichlorobenzene have been conducted, providing insight into the reaction rates under different acidic conditions. rsc.org

For nucleophilic substitution on the chloropropyl side chain, the reaction kinetics would depend on the mechanism. An SN2 reaction would exhibit second-order kinetics, with the rate depending on the concentrations of both the substrate and the nucleophile. researchgate.net The thermodynamic favorability of the reaction would be influenced by the bond energies of the bond being broken (C-Cl) and the new bond being formed, as well as solvation effects.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

The mechanisms of reactions involving this compound can be investigated using a combination of spectroscopic and computational techniques.

Spectroscopic Methods:

NMR Spectroscopy: Can be used to identify the products of a reaction and determine the regioselectivity of electrophilic aromatic substitution. nih.gov It can also be used to detect and characterize stable intermediates, such as the sigma complex in some EAS reactions. rsc.org

IR Spectroscopy: Can monitor the progress of a reaction by observing the disappearance of reactant functional group bands and the appearance of product bands. For example, in the oxidation of the side chain to a carboxylic acid, the appearance of a broad O-H stretch and a C=O stretch would be indicative of product formation.

Mass Spectrometry: Can be used to identify the molecular weight of products and intermediates, providing further evidence for the reaction pathway.

Computational Methods:

Density Functional Theory (DFT): Can be used to model the reaction pathways of electrophilic aromatic substitution and nucleophilic substitution reactions. nih.govnih.gov These calculations can provide information on the energies of reactants, transition states, and products, allowing for the determination of activation energies and reaction enthalpies. nih.gov

Molecular Orbital Theory: Can be used to understand the electronic properties of this compound and predict the sites of electrophilic and nucleophilic attack by analyzing the distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO).

Table 3: Spectroscopic and Computational Methods for Mechanistic Elucidation

| Method | Application | Information Obtained |

| NMR Spectroscopy | Product characterization, intermediate detection | Structural information, regioselectivity, reaction kinetics |

| IR Spectroscopy | Reaction monitoring | Functional group analysis |

| Mass Spectrometry | Product and intermediate identification | Molecular weight and fragmentation patterns |

| DFT Calculations | Modeling reaction pathways | Activation energies, reaction enthalpies, transition state geometries |

| Molecular Orbital Theory | Predicting reactivity | Electron density distribution, frontier orbital analysis |

Structural Modification and Derivative Synthesis of 1,2 Dichloro 4 3 Chloropropyl Benzene

Design Principles for Novel Derivatives and Analogs Based on 1,2-Dichloro-4-(3-chloropropyl)benzene

The design of new molecules derived from this compound is rooted in established medicinal chemistry concepts, such as structure-activity relationship (SAR) studies and the privileged structure approach. The dichlorophenyl group is a common motif in pharmacologically active compounds, valued for its ability to engage in various intermolecular interactions, including halogen bonding, and for its metabolic stability.

Key design strategies for creating novel derivatives include:

Isosteric and Bioisosteric Replacements: The chlorine atoms on the benzene (B151609) ring can be substituted with other functional groups of similar size and electronic properties, such as methyl or trifluoromethyl groups, to probe the impact on biological activity.

Introduction of Pharmacophores: The chloropropyl side chain serves as a flexible linker to which various pharmacophoric moieties can be attached. This allows for the exploration of a wide chemical space and the potential to interact with a variety of biological targets.

Conformational Restriction: Incorporating the scaffold into more rigid structures, such as macrocycles, can reduce the number of accessible conformations, potentially leading to higher binding affinity and selectivity for a specific target.

A hypothetical design scheme for novel derivatives is presented in the table below, illustrating the potential for diversification.

| Modification Site | Potential Functional Groups | Rationale |

| Benzene Ring (Positions 3, 5, 6) | -NO₂, -NH₂, -OH, -OCH₃, -CN | Modulate electronic properties and introduce hydrogen bonding capabilities. |

| Chloropropyl Side Chain (Terminal Cl) | -N₃, -OH, -SH, -NR₂, -OR | Introduce diverse functionalities for coupling or direct biological interaction. |

| Entire Scaffold | Incorporation into macrocycles or polymers | Create molecules with unique architectures and properties. |

Synthesis of Chiral Derivatives and Enantioselective Approaches

The synthesis of chiral derivatives from the achiral starting material this compound can be achieved through several strategic approaches. The introduction of chirality can be crucial for enhancing the potency and selectivity of bioactive molecules.

One primary strategy involves the enantioselective functionalization of the chloropropyl side chain. For instance, a nucleophilic substitution at the terminal chlorine with a chiral nucleophile would directly introduce a stereocenter. Alternatively, the side chain could be modified to introduce a prochiral center, which is then subjected to an asymmetric transformation.

A plausible synthetic route to chiral derivatives is outlined below:

Conversion to an Aldehyde: Oxidation of the terminal chloride, potentially after conversion to an alcohol, would yield a prochiral aldehyde.

Asymmetric Addition: The resulting aldehyde can undergo asymmetric addition of a nucleophile (e.g., Grignard or organolithium reagent) in the presence of a chiral catalyst or ligand to create a chiral secondary alcohol with high enantiomeric excess.

Further Derivatization: The newly formed chiral alcohol can then be further functionalized to introduce a variety of substituents.

Another approach involves the use of chiral catalysts in reactions that directly modify the side chain, such as asymmetric hydrogenation of an unsaturated analogue or kinetic resolution of a racemic mixture of derivatives.

Functionalization and Derivatization at the Benzene Ring Positions

The dichlorinated benzene ring of this compound offers opportunities for further functionalization, although the presence of two deactivating chloro substituents makes electrophilic aromatic substitution challenging. However, directed ortho-metalation (DoM) strategies can be employed to achieve regioselective functionalization. The chlorine atoms can direct lithiation to the adjacent positions, allowing for the introduction of various electrophiles.

Common functionalization reactions at the benzene ring could include:

Nitration and Subsequent Reduction: Under forcing conditions, nitration may occur, introducing a nitro group that can then be reduced to an amine. This amine can serve as a handle for further derivatization.

Sulfonation: Introduction of a sulfonic acid group can enhance water solubility.

Cross-Coupling Reactions: The chlorine atoms themselves can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. This requires a suitable catalyst system, often involving palladium or nickel complexes with specialized ligands organic-chemistry.orgnih.gov.

The regioselectivity of these reactions would be influenced by the directing effects of the existing substituents.

Chemical Modifications of the Chloropropyl Side Chain

The chloropropyl side chain is a highly versatile handle for introducing a wide range of functional groups through nucleophilic substitution of the terminal chlorine atom. The reactivity of this primary alkyl halide allows for facile reaction with a variety of nucleophiles.

Examples of such modifications are detailed in the following table:

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Thiolate | Sodium Thiolate (NaSR) | Thioether (-SR) |

| Amine | Ammonia (B1221849) (NH₃) or Primary/Secondary Amines (RNH₂/R₂NH) | Amine (-NH₂/-NHR/-NR₂) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

The benzylic position of the propyl chain is also susceptible to radical halogenation, which could introduce further points for derivatization libretexts.orgchemistrysteps.com. Additionally, elimination reactions can be induced to form an alkene, which can then undergo a variety of addition reactions.

Incorporation of this compound into Macrocyclic and Polymeric Architectures

The bifunctional nature of this compound and its derivatives makes it a suitable building block for the synthesis of macrocycles and polymers.

Macrocycle Synthesis:

Macrocyclization can be achieved through intramolecular reactions of derivatives containing two reactive functional groups. For example, a derivative with a terminal alkyne and an aryl halide can undergo an intramolecular Sonogashira coupling. Ring-closing metathesis (RCM) is another powerful technique that can be employed if the side chain is modified to contain a terminal alkene and another alkene is introduced elsewhere on the molecule wikipedia.org. The synthesis of macrocycles often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization researchgate.net.

Polymer Synthesis:

This compound can be incorporated into polymeric structures in several ways:

Pendant Group Functionalization: The chloropropyl group can be used to attach the dichlorophenyl moiety as a pendant group to a pre-existing polymer backbone mdpi.com.

Polycondensation: If the molecule is derivatized to contain two reactive functional groups (e.g., a diol or a diamine), it can undergo polycondensation reactions with a suitable comonomer to form polyesters, polyamides, or other polymer classes. Nickel-catalyzed cross-coupling reactions are also a viable method for synthesizing polyphenylene-based polymers from dichlorinated monomers mdpi.com.

The properties of the resulting polymers, such as thermal stability and solubility, would be influenced by the nature of the polymer backbone and the presence of the bulky, rigid dichlorophenyl pendant groups csic.es.

Structure-Reactivity Relationship Studies of Synthesized Derivatives

Structure-reactivity relationship (SAR) studies are essential for understanding how the chemical structure of the synthesized derivatives influences their reactivity and, by extension, their potential biological activity or material properties.

Key aspects to investigate in SAR studies include:

Electronic Effects: The influence of electron-donating or electron-withdrawing groups on the benzene ring on the reactivity of the chloropropyl side chain. For example, electron-withdrawing groups would be expected to decrease the rate of nucleophilic substitution at the aryl chlorides libretexts.org.

Steric Effects: The impact of bulky substituents near the reactive centers on reaction rates and product distributions.

Stereoelectronic Effects: In chiral derivatives, the influence of the stereochemistry on the reactivity and interaction with other chiral molecules or biological targets.

Systematic modification of the this compound scaffold and subsequent evaluation of the derivatives' properties would allow for the development of a comprehensive SAR profile. This knowledge is invaluable for the rational design of future generations of compounds with optimized characteristics. For instance, in the context of drug design, SAR studies can reveal which structural features are critical for potent and selective inhibition of a biological target nih.gov.

Advanced Analytical and Spectroscopic Characterization of 1,2 Dichloro 4 3 Chloropropyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For 1,2-Dichloro-4-(3-chloropropyl)benzene, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region would show signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit complex splitting patterns (multiplets). The aliphatic region would feature signals for the protons of the 3-chloropropyl side chain, specifically the two methylene groups and the terminal chloromethylene group, each with distinct chemical shifts and coupling patterns.

¹³C NMR Spectroscopy complements the proton data by providing the number of chemically non-equivalent carbon atoms. The spectrum would display signals for the six aromatic carbons, with the chlorinated and alkyl-substituted carbons having characteristic chemical shifts. Three signals would also be present for the carbons of the 3-chloropropyl group.

2D-NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal the coupling relationships between protons, for instance, between the adjacent methylene groups in the side chain. HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aromatic CH | 7.20 - 7.50 (m) | 128.0 - 135.0 |

| Ar-CH₂ | 2.80 (t) | 32.0 |

| -CH₂- | 2.10 (quint) | 30.0 |

| -CH₂Cl | 3.60 (t) | 44.0 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. 'm' denotes multiplet, 't' denotes triplet, and 'quint' denotes quintet.

Mass Spectrometry (GC-MS, LC-MS/MS, High-Resolution Mass Spectrometry) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a primary tool for the analysis of this compound, given its expected volatility. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide a mass spectrum for each separated component. The mass spectrum of the target compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, resulting from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of the chloropropyl side chain or parts of it.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) could be employed for the analysis of less volatile derivatives or for complex mixtures.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition, thus confirming the molecular formula with high confidence.

Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation |

| Molecular Weight | 222.53 g/mol |

| Molecular Formula | C₉H₉Cl₃ |

| HRMS (M⁺) | Calculated exact mass: 221.9769 |

| Key Fragments | Fragments corresponding to the loss of Cl, C₃H₆Cl, and other moieties. |

Impurity profiling using these MS techniques is crucial for quality control. By identifying the mass and fragmentation patterns of minor peaks in the chromatogram, potential side-products from the synthesis or degradation products can be identified.

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy of this compound would show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic ring and the aliphatic side chain, C=C stretching vibrations for the benzene ring, and C-Cl stretching vibrations for the chloro substituents on the ring and the side chain.

Raman Spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The combination of FTIR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Key Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by absorptions due to the dichlorinated benzene chromophore. The position and intensity of the absorption maxima (λmax) can provide information about the electronic structure. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for assessing the purity of a sample, as impurities with different chromophores can be readily detected.

Expected UV-Vis Absorption Data

| Solvent | λmax (nm, predicted) |

| Ethanol/Hexane | ~270 - 280 |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid at room temperature, X-ray Crystallography could be used to determine its precise three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. This is the most definitive method for structural elucidation of crystalline compounds. For instance, X-ray diffraction has been instrumental in confirming the planar, hexagonal structure of benzene with C-C bond lengths intermediate between single and double bonds docbrown.info.

Advanced Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography) for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for its quantitative determination.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a mass spectrometer, would be the method of choice for assessing the purity of this compound. The retention time of the compound is a characteristic property under specific chromatographic conditions. The area of the peak is proportional to the concentration, allowing for quantitative analysis. Method development would involve optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve good separation of all components csic.esresearchgate.net.

High-Performance Liquid Chromatography (HPLC) would be used if the compound or its derivatives are not sufficiently volatile or are thermally labile. Different stationary phases and mobile phase compositions can be used to optimize the separation. HPLC is also a powerful tool for impurity profiling and quantitative analysis chromatographyonline.com.

No Computational or Theoretical Studies Found for this compound

A thorough search of available scientific literature and databases has revealed no specific computational or theoretical studies focusing on the chemical compound this compound. Consequently, the detailed analysis requested in the article outline cannot be provided at this time.

The search for scholarly articles and data pertaining to quantum chemical calculations, molecular dynamics simulations, reaction pathway modeling, spectroscopic parameter prediction, and Quantitative Structure-Property Relationship (QSPR) modeling for this compound did not yield any relevant results.

While computational studies exist for structurally related compounds, such as other chlorinated benzene derivatives, this information is not directly applicable to the specific electronic structure, stability, reactivity, and conformational analysis of this compound. Extrapolating data from different molecules would not meet the required standard of scientific accuracy for this article.

Therefore, the following sections of the proposed article outline remain unaddressed due to the absence of specific research on the target compound:

Computational and Theoretical Studies on 1,2 Dichloro 4 3 Chloropropyl Benzene

Quantitative Structure-Property Relationship (QSPR) Modeling, focusing on mechanistic insights rather than tabulated values

Without dedicated computational research on 1,2-Dichloro-4-(3-chloropropyl)benzene, it is not possible to generate the thorough, informative, and scientifically accurate content as instructed. Further research would be required to be conducted on this specific compound to enable the generation of the requested article.

Applications of 1,2 Dichloro 4 3 Chloropropyl Benzene in Broader Chemical Synthesis Research

Role as a Key Intermediate in Complex Organic Synthesis

The primary role of 1,2-Dichloro-4-(3-chloropropyl)benzene in research is as a key intermediate or building block. Its structure contains two distinct reactive zones: the aromatic ring, which can potentially undergo further electrophilic substitution, and the terminal chlorine on the propyl chain, which is susceptible to nucleophilic substitution. This dual reactivity allows for its incorporation into a wide array of larger, more complex molecules.

Chlorinated aromatic compounds are foundational to the synthesis of numerous agrochemicals, including herbicides, insecticides, and fungicides. Dichlorobenzene isomers, for instance, are used as intermediates in the manufacturing of various pesticides. The 1,2-dichloro substitution pattern present in this compound is a common feature in many active agrochemical ingredients. The 3-chloropropyl chain acts as a reactive handle, allowing for the attachment of this dichlorophenyl moiety to other molecular fragments that impart biological activity. Through nucleophilic substitution at the propyl chain, functional groups such as ethers, amines, or thioethers can be introduced, leading to the formation of diverse agrochemical candidates.

In medicinal chemistry, the dichlorobenzene scaffold is prevalent in a variety of drug candidates and active pharmaceutical ingredients (APIs). The chlorine atoms can influence the electronic properties and lipophilicity of a molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile. This compound serves as an ideal starting material for building pharmaceutical intermediates. The chloropropyl side chain can be used to link the dichlorophenyl group to nitrogen-containing heterocycles, a common strategy in drug design. For example, the terminal chloride can be displaced by an amine to form a new carbon-nitrogen bond, a crucial step in the synthesis of many biologically active compounds.

Aromatic dihalides are important monomers for the synthesis of high-performance polymers. For example, dichlorobenzenes are used as reactants in the production of polyphenylene sulfide (PPS), a thermostable engineering plastic. ca.gov While this compound is not a simple dihalide, its structure lends itself to specialized applications in polymer science. The chloropropyl group can serve as a site for grafting side chains onto a polymer backbone or as a reactive site for cross-linking polymer chains, thereby modifying the material's physical properties. It could also be used to synthesize specialty monomers where the dichlorophenyl group imparts properties like flame resistance or high refractive index to the final polymer.

The synthesis of organic dyes and pigments often begins with functionalized aromatic compounds like chlorinated benzenes. ca.gov These intermediates undergo a series of reactions, such as nitration, sulfonation, and coupling reactions, to build the complex conjugated systems responsible for color. This compound can serve as a precursor in this industry. The dichlorinated ring can be further functionalized to tune the electronic properties and, consequently, the color of a potential dye molecule. The propyl chain offers a point of attachment for other chromophores or for linking the dye to a substrate like a textile fiber.

Utilization of this compound as a Model Compound for Methodology Development in Synthetic Chemistry

A key aspect of chemical research is the development of new and improved synthetic methods. Compounds with multiple, chemically distinct functional groups are excellent substrates for testing the selectivity of new reactions. This compound is an ideal model compound for this purpose. It possesses three C-Cl bonds with different reactivities: two attached to the aromatic ring and one on the alkyl chain.

Researchers could use this molecule to develop and showcase new catalytic systems for selective cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) that can differentiate between the aryl chlorides and the alkyl chloride. Alternatively, methodologies aimed at selective nucleophilic substitution at either the alkyl or aryl positions could be tested. study.comchegg.com The clear difference in reactivity makes it possible to ascertain the precise outcome of a new transformation, providing valuable data for the broader synthetic chemistry community.

The following table summarizes the potential applications explored in this article, which are inferred from the compound's structural features and the known uses of analogous chemicals.

| Application Area | Role of this compound | Key Structural Features Utilized |

|---|---|---|

| Agrochemicals | Precursor to active ingredients | Dichlorophenyl scaffold and reactive chloropropyl linker |

| Pharmaceuticals | Intermediate for complex drug molecules | Dichlorophenyl scaffold and reactive chloropropyl linker |

| Polymer Science | Specialty monomer or cross-linking agent | Dichlorophenyl core and reactive chloropropyl group |

| Dyes & Specialty Chemicals | Precursor for dye synthesis | Modifiable aromatic ring and attachment point |

| Functional Materials | Building block for materials with specific properties | High chlorine content (flame retardancy, dielectric properties) |

| Methodology Development | Model substrate for testing reaction selectivity | Differing reactivity of aryl vs. alkyl chlorides |

Environmental Chemistry and Fate of 1,2 Dichloro 4 3 Chloropropyl Benzene

Environmental Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of many organic pollutants from the environment. The biodegradability of chlorinated aromatic compounds is highly dependent on the degree of chlorination and the presence of other functional groups eurochlor.org.

The biodegradation of dichlorobenzenes has been studied in various microbial systems. Under aerobic conditions, lower chlorinated benzenes, including DCBs, can be biodegraded, often initiated by oxygenase enzymes microbe.com. For example, a Pseudomonas species has been shown to degrade 1,4-dichlorobenzene (B42874) by converting it to 3,6-dichlorocatechol, which is then further metabolized asm.org. An Alcaligenes species has been isolated that can utilize 1,3-dichlorobenzene as its sole carbon and energy source, metabolizing it via 3,5-dichlorocatechol nih.gov.

The initial step in the aerobic degradation of chlorobenzenes typically involves the action of a dioxygenase, leading to the formation of a dihydrodiol, which is then rearomatized to a chlorocatechol asm.orgnih.gov. It is likely that the dichlorobenzene ring of 1,2-Dichloro-4-(3-chloropropyl)benzene would be susceptible to a similar aerobic degradation pathway, potentially leading to the formation of chlorinated catechols with the chloropropyl side chain intact or modified.

Under anaerobic conditions, higher chlorinated benzenes are susceptible to reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom microbe.com. While DCBs are relatively recalcitrant under anaerobic conditions, some evidence suggests that they can be reductively dechlorinated to monochlorobenzene and then to benzene (B151609) microbe.com.

The chloropropyl side chain may also be subject to microbial degradation. Bacteria capable of degrading chlorinated alkanes have been identified, often involving hydrolytic dehalogenases that replace the chlorine atom with a hydroxyl group eurochlor.org.

The key enzymes involved in the initial stages of aerobic chlorobenzene (B131634) degradation are dioxygenases microbe.com. These enzymes introduce two hydroxyl groups onto the aromatic ring, making it more susceptible to ring cleavage. Following the formation of chlorocatechols, ring cleavage is typically catalyzed by either intradiol or extradiol dioxygenases.

For the chloropropyl side chain, hydrolytic dehalogenases could play a role in its biotransformation. These enzymes catalyze the cleavage of the carbon-chlorine bond, producing an alcohol and a chloride ion eurochlor.org.

Environmental Mobility and Distribution Studies (e.g., partitioning in water, soil, air, and sediment)

The environmental mobility and distribution of this compound are determined by its physicochemical properties, such as water solubility, vapor pressure, and its partitioning behavior between different environmental compartments.

The partitioning of a chemical between water and organic carbon in soil and sediment is described by the organic carbon-water (B12546825) partition coefficient (Koc). Chlorinated benzenes are known to adsorb to soil and sediment, with the extent of sorption generally increasing with the degree of chlorination researchgate.net. For dichlorobenzenes, Koc values are in a range that suggests moderate adsorption to soil with high organic content, which would limit their leaching into groundwater who.intnj.gov. The presence of the alkyl side chain in this compound would likely increase its hydrophobicity and thus its tendency to partition to soil organic matter.

The octanol-water partition coefficient (Kow) is another key parameter for assessing the environmental distribution of a chemical. It provides an indication of a substance's lipophilicity and its potential for bioaccumulation. Chlorinated benzenes have log Kow values that suggest a potential for bioaccumulation cdc.gov.

The Henry's Law constant (H) describes the partitioning of a chemical between air and water. Dichlorobenzenes have H values that indicate they can volatilize from surface water cdc.govepa.govnist.gov. Therefore, volatilization from water surfaces is a potential transport pathway for this compound.

Table 3: Physicochemical Properties and Partitioning Coefficients for Related Compounds

| Compound | Log Kow | Water Solubility (mg/L) | Henry's Law Constant (atm·m³/mol) | Koc (L/kg) | Reference |

|---|---|---|---|---|---|

| 1,2-Dichlorobenzene (B45396) | 3.43 | 156 | 1.90 x 10⁻³ | 617 | nj.govcdc.gov |

| 1,3-Dichlorobenzene | 3.53 | 130 | 3.10 x 10⁻³ | - | nj.govcdc.gov |

This table provides experimental data for dichlorobenzenes to estimate the environmental mobility of this compound. The addition of the chloropropyl group is expected to increase the Log Kow and Koc values and decrease water solubility.

Persistence and Identification of Transformation Products in Environmental Compartments

The environmental persistence and transformation of This compound are critical factors in understanding its potential long-term impact on ecosystems. While specific data for this compound is limited in publicly available scientific literature, the behavior of structurally related compounds, such as chlorinated benzenes and other chlorinated hydrocarbons, can provide insights into its likely environmental fate.

Persistence is influenced by a compound's resistance to degradation processes, including biodegradation, hydrolysis, and photodegradation. For chlorinated aromatic compounds, the degree and position of chlorine substitution on the benzene ring, as well as the nature of any alkyl side chains, play a significant role in their environmental persistence. Generally, increased chlorination can lead to greater persistence.

Biodegradation is a primary mechanism for the breakdown of many organic pollutants in soil and water. The degradation of chlorinated benzenes can occur under both aerobic and anaerobic conditions, although aerobic pathways are often more efficient for less chlorinated compounds. Studies on dichlorobenzenes have shown that they can be biodegraded by various microorganisms, which may utilize them as a carbon source. The process often involves the enzymatic conversion of the chlorinated aromatic ring to a dihydroxylated intermediate, which can then be further metabolized. The presence of the 3-chloropropyl side chain on This compound may influence its bioavailability and susceptibility to microbial attack.

Hydrolysis, the reaction with water, can be a significant degradation pathway for the chloropropyl side chain. The carbon-chlorine bond in the propyl group is generally more susceptible to hydrolysis than the chlorine atoms attached to the aromatic ring. This process could lead to the formation of hydroxylated derivatives.

The identification of transformation products is essential for a complete understanding of a compound's environmental fate and potential toxicity. For This compound , potential transformation products could arise from the degradation of both the aromatic ring and the side chain.

Potential Transformation Pathways and Products:

Side Chain Oxidation: The propyl side chain could undergo oxidation to form corresponding alcohols, aldehydes, and carboxylic acids.

Dehalogenation: The removal of chlorine atoms from either the benzene ring or the propyl side chain can occur through microbial action. Reductive dechlorination is a common pathway under anaerobic conditions.

Ring Cleavage: Following initial enzymatic attack on the aromatic ring, microorganisms may cleave the ring structure, leading to the formation of smaller, more readily biodegradable compounds.

The following table summarizes potential transformation products of This compound based on known degradation pathways of similar compounds.

Potential Transformation Products of this compound

| Transformation Pathway | Potential Transformation Product | Environmental Compartment |

|---|---|---|

| Hydrolysis of side chain | 1,2-Dichloro-4-(3-hydroxypropyl)benzene | Water, Soil |

| Oxidation of side chain | 3-(3,4-Dichlorophenyl)propanoic acid | Soil, Water (aerobic) |

| Reductive dechlorination of the ring | 1-Chloro-4-(3-chloropropyl)benzene | Sediment, Groundwater (anaerobic) |

| Reductive dechlorination of the side chain | 1,2-Dichloro-4-propylbenzene | Sediment, Groundwater (anaerobic) |

It is important to note that the transformation products listed are hypothetical and based on the degradation of structurally analogous compounds. Further research is needed to identify the actual transformation products of this compound in various environmental compartments.

Development of Advanced Analytical Methodologies for Environmental Detection and Quantification

The accurate detection and quantification of This compound in environmental samples such as water, soil, and sediment are crucial for assessing its distribution, fate, and potential risks. Due to its expected presence at trace levels, highly sensitive and selective analytical methods are required. Advanced analytical methodologies, primarily based on chromatography coupled with mass spectrometry, are the most suitable approaches.

Sample Preparation:

Before instrumental analysis, the target analyte must be extracted from the environmental matrix and concentrated. The choice of extraction technique depends on the sample type.

Water Samples: For water samples, solid-phase extraction (SPE) is a common and efficient technique. A water sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. Liquid-liquid extraction (LLE) with a water-immiscible organic solvent is another viable option.

Soil and Sediment Samples: For solid samples, techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are typically employed. These methods use organic solvents to extract the analyte from the solid matrix. The resulting extract is then concentrated and may require a clean-up step to remove interfering co-extracted substances.

Instrumental Analysis:

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the preferred techniques for the analysis of chlorinated organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the separation of volatile and semi-volatile organic compounds like This compound . The separated compounds are then introduced into a mass spectrometer, which provides both qualitative (identification) and quantitative (concentration) information. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While GC-MS is often the primary choice, LC-MS/MS can also be a powerful tool, particularly for transformation products that may be more polar and less volatile than the parent compound. LC-MS/MS offers high sensitivity and selectivity and can be used to analyze a wide range of compounds.

The following table provides an overview of advanced analytical methodologies applicable to the detection and quantification of This compound .

Advanced Analytical Methodologies for this compound

| Analytical Technique | Sample Preparation | Typical Detection Limit | Advantages |

|---|---|---|---|

| GC-MS (SIM) | SPE (water), PLE (soil) | ng/L to µg/kg | High selectivity, good for volatile and semi-volatile compounds. |

| GC-MS/MS | SPE (water), PLE (soil) | pg/L to ng/kg | Excellent sensitivity and selectivity, reduces matrix interference. |

| LC-MS/MS | SPE (water), PLE (soil) | ng/L to µg/kg | Suitable for a wider range of polarities, including transformation products. |

The detection limits presented are estimates based on the analysis of similar chlorinated compounds and may vary depending on the specific instrumentation, method parameters, and matrix complexity. The development and validation of a specific analytical method for This compound would be necessary to establish its performance characteristics for environmental monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.